dihydroxy-1,2,4-triazine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

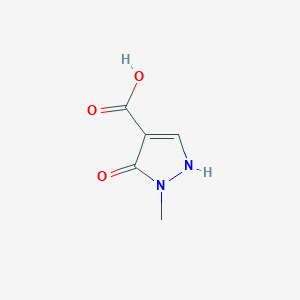

Dihydroxy-1,2,4-triazine-6-carboxamide, also known as DHTC, is an organic compound with a chemical formula C4H4N4O3. It is a derivative of 1,2,4-triazine-6-carboxamide . The compound has a 1,2,4-triazine skeleton and has an unsaturated heterocyclic group .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives involves various methods. One common method is the trimerization of nitrile and cyanide compounds . More specialized methods include thermal rearrangement of 2-azidocyclopropenes and condensation of 1,2-dicarbonyl compounds with amidrazones .Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis

Triazines are aromatic compounds, but their resonance energy is much lower than in benzene. Electrophilic aromatic substitution is difficult, but nucleophilic aromatic substitution is easier than typical chlorinated benzenes .Mecanismo De Acción

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of dihydroxy-1,2,4-triazine-6-carboxamide can be achieved through a multi-step reaction pathway starting from readily available starting materials.", "Starting Materials": [ "Cyanamide", "Formaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Sulfuric acid", "Acetone" ], "Reaction": [ "Step 1: Cyanamide is reacted with formaldehyde in the presence of sodium hydroxide to form 2-amino-4-hydroxy-1,3,5-triazine.", "Step 2: 2-amino-4-hydroxy-1,3,5-triazine is then reacted with hydroxylamine hydrochloride in the presence of sulfuric acid to form 2,4-dihydroxy-1,3,5-triazine.", "Step 3: Finally, 2,4-dihydroxy-1,3,5-triazine is reacted with acetone in the presence of sulfuric acid to form dihydroxy-1,2,4-triazine-6-carboxamide." ] } | |

Número CAS |

89032-88-2 |

Nombre del producto |

dihydroxy-1,2,4-triazine-6-carboxamide |

Fórmula molecular |

C4H4N4O3 |

Peso molecular |

156.1 |

Pureza |

90 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.